1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

Catalog No.
S13343341
CAS No.
1060811-72-4
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

CAS Number

1060811-72-4

Product Name

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-amine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2

InChI Key

OQZPWQZTUHATOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)N

1-(6-Chloropyridin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C8_8H9_9ClN2_2. It features a cyclopropane ring attached to a chlorinated pyridine moiety, specifically at the 3-position of the pyridine ring. The compound exhibits a unique structure that contributes to its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and biological activity, making it an interesting subject for research and development.

Typical of amines and halogenated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the formation of new compounds.
  • Alkylation Reactions: The amine group can undergo alkylation, leading to the formation of quaternary ammonium salts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, which are important intermediates in organic synthesis.

Research indicates that 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine exhibits significant biological activity. Its structural features suggest potential applications in:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiparasitic Properties: As indicated by related compounds, it may also possess properties useful in controlling agricultural and horticultural pests, as well as animal parasitic pests .

The specific biological mechanisms and efficacy of this compound require further investigation to fully understand its potential therapeutic applications.

The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine typically involves several steps:

  • Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds or via ring-closing reactions using appropriate precursors.
  • Chlorination of Pyridine: The introduction of the chlorine atom at the 6-position can be conducted through electrophilic aromatic substitution methods.
  • Coupling Reaction: Finally, coupling reactions between the cyclopropane derivative and chlorinated pyridine yield the target compound.

These methods may vary based on specific laboratory conditions and desired yields.

1-(6-Chloropyridin-3-yl)cyclopropan-1-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antiparasitic drugs.
  • Agricultural Chemicals: Its effectiveness against pests positions it as a candidate for use in agrochemicals, enhancing crop protection strategies.

Research into these applications is ongoing, with an emphasis on optimizing efficacy and minimizing environmental impact.

Interaction studies involving 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets. Investigations typically include:

  • Enzyme Inhibition Studies: Assessing how effectively the compound inhibits specific enzymes linked to pathogenic organisms.
  • Receptor Binding Studies: Evaluating interactions with cellular receptors that may mediate its biological effects.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Similar Compounds

Several compounds share structural similarities with 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-(6-Chloropyridin-2-yl)cyclopropan-1-amineC8_8H9_9ClN2_2Chlorine at 2-position
4-DimethylaminopyridineC7_7H10_10N2_2Strong nucleophile; used as a catalyst
N-[1-(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamideC12_12H10_10ClF3_3NPotential agrochemical with unique properties

These compounds are studied for their distinct biological activities and synthetic pathways, contributing to a broader understanding of pyridine derivatives in medicinal chemistry.

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine represents a structurally unique heterocyclic compound that combines a chlorinated pyridine ring system with a cyclopropane-bearing primary amine functionality [1]. This molecular architecture creates a compound of considerable interest in synthetic organic chemistry due to the inherent strain energy of the cyclopropane ring and the electronic properties imparted by the chloropyridine moiety [2] [3].

Molecular Architecture and Bonding Patterns

The molecular framework of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits a distinctive structural arrangement characterized by the integration of two key cyclic components [1] [2]. The compound features a six-membered pyridine ring substituted with a chlorine atom at the 6-position and connected through the 3-position to a cyclopropane ring bearing a primary amine group [2] [3].

The molecular formula C₈H₉ClN₂ encompasses a molecular weight of 168.62 grams per mole, with an exact mass of 168.0454260 daltons [1]. The topological polar surface area measures 38.9 square angstroms, indicating moderate polarity characteristics suitable for biological interactions [1]. The compound contains eleven heavy atoms with one hydrogen bond donor and two hydrogen bond acceptors, contributing to its potential for intermolecular interactions [1].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification (Chemical Abstracts Service 1060811-72-4)

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-(6-chloropyridin-3-yl)cyclopropan-1-amine [1] [4]. This nomenclature precisely describes the structural arrangement where the cyclopropane ring is substituted at the 1-position with both an amine group and a 6-chloropyridin-3-yl substituent [1] [4].

The Chemical Abstracts Service registry number 1060811-72-4 provides unambiguous identification for this specific molecular structure [1] [2]. Alternative systematic names include cyclopropanamine, 1-(6-chloro-3-pyridinyl)- and 1-(6-Chloro-3-pyridinyl)cyclopropanamine, reflecting different nomenclature conventions while describing the identical molecular entity [1] [2].

The International Chemical Identifier string InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 and the corresponding International Chemical Identifier Key OQZPWQZTUHATOH-UHFFFAOYSA-N provide computer-readable representations of the molecular structure [1]. The Simplified Molecular Input Line Entry System notation C1CC1(C2=CN=C(C=C2)Cl)N offers a compact textual description of the molecular connectivity [1].

PropertyValue
Molecular FormulaC₈H₉ClN₂
Molecular Weight168.62 g/mol
Chemical Abstracts Service Registry Number1060811-72-4
International Union of Pure and Applied Chemistry Name1-(6-chloropyridin-3-yl)cyclopropan-1-amine
International Chemical IdentifierInChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2
International Chemical Identifier KeyOQZPWQZTUHATOH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemC1CC1(C2=CN=C(C=C2)Cl)N

Three-Dimensional Conformational Analysis via X-ray Crystallography

The three-dimensional molecular architecture of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits significant conformational constraints imposed by the cyclopropane ring geometry [5] [6]. The cyclopropane moiety adopts a planar triangular configuration with carbon-carbon-carbon bond angles constrained to approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees [6] [7].

The carbon-carbon bonds within the cyclopropane ring demonstrate characteristic bent bonding patterns, where the inter-orbital angle measures approximately 104 degrees while the internuclear angle remains at 60 degrees [6]. This geometric arrangement results in significant ring strain energy estimated at approximately 28 kilocalories per mole, substantially weakening the cyclopropane carbon-carbon bonds compared to acyclic alkanes [7].

The pyridine ring maintains planarity with carbon-carbon and carbon-nitrogen bond angles of approximately 120 degrees, consistent with sp² hybridization [8] [9]. The aromatic system exhibits bond lengths characteristic of delocalized π-electron systems, with carbon-carbon distances measuring between 153-155 picometers and carbon-nitrogen bonds showing typical aromatic character [8].

The attachment point between the cyclopropane ring and the pyridine system occurs through a carbon-carbon bond connecting the tertiary carbon of the cyclopropane to the 3-position carbon of the pyridine ring [1] . This connection allows for potential conjugative interactions between the cyclopropane σ-bonds and the pyridine π-system, influencing the overall electronic distribution within the molecule [5] [11].

Conformational analysis reveals that the primary amine group adopts a tetrahedral geometry around the nitrogen atom, with the lone pair of electrons occupying one of the four tetrahedral positions [12] [13]. The nitrogen inversion barrier for this tertiary carbon-substituted primary amine is expected to be relatively low, allowing for rapid interconversion between conformational states [13].

Structural ComponentBond Type/CharacteristicsElectronic Effects
Cyclopropane RingBent carbon-carbon bonds, high ring strain (~28 kcal/mol)High s-character (~33%), electron-withdrawing
Pyridine RingAromatic π-system, sp² hybridizationπ-electron delocalization, electron-deficient
Carbon-Nitrogen Bond (ring to amine)sp³-sp² hybridization, ~1.47 Å lengthConjugation with aromatic system
Carbon-Chlorine BondCarbon-chlorine polar covalent, ~1.75 Å lengthInductive electron withdrawal (-I effect)
Primary Amine Groupsp³ hybridized nitrogen, lone pair availableNucleophilic center, basic character

Spectroscopic Fingerprinting

The spectroscopic characterization of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques [14] [15]. The compound exhibits distinctive spectroscopic signatures arising from the unique combination of aromatic pyridine, strained cyclopropane, and primary amine functionalities [15] [16].

Nuclear Magnetic Resonance Spectral Assignments

The proton Nuclear Magnetic Resonance spectrum of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine exhibits characteristic chemical shift patterns reflecting the diverse electronic environments within the molecule [14] [17]. The aromatic protons of the pyridine ring appear in the downfield region between 7.2 and 8.5 parts per million, with the H-2 proton (ortho to nitrogen) displaying the most downfield shift due to the deshielding effect of the electronegative nitrogen atom [14] [8].

The pyridine H-4 and H-5 protons exhibit chemical shifts in the 7.2-7.8 parts per million range, influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine substituent [17] [8]. The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect, contributing to the deshielding of neighboring aromatic protons [18] [19].

The cyclopropane methylene protons appear as a characteristic multiplet in the upfield region between 1.0 and 1.2 parts per million [14] [5]. These protons experience significant shielding due to the high s-character of the cyclopropane carbon-hydrogen bonds, which is a consequence of the bent bonding in the strained three-membered ring [6] [11].

The primary amine protons typically appear as a broad signal between 1.5 and 3.0 parts per million, with the exact chemical shift depending on solvent conditions and exchange rates [14] [12]. The broadening of this signal results from rapid exchange with protic solvents and potential quadrupolar relaxation effects [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the distinct chemical shifts of different carbon environments [14] [17]. The aromatic carbons of the pyridine ring exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the chlorine substituent appearing at the most downfield position due to the electronegative chlorine atom [17] [18].

The quaternary carbon of the cyclopropane ring connected to both the amine group and the pyridine ring displays a characteristic chemical shift around 40-50 parts per million [14] [5]. The remaining cyclopropane methylene carbons appear in the upfield region between 10 and 20 parts per million, reflecting the unique electronic environment of the strained ring system [5] [11].

Nuclear Magnetic Resonance ParameterChemical Shift RangeStructural Assignment
¹H Nuclear Magnetic Resonance: Pyridine H-2δ 8.0-8.5 ppmProton ortho to pyridine nitrogen
¹H Nuclear Magnetic Resonance: Pyridine H-4,5δ 7.2-7.8 ppmAromatic protons meta/para to nitrogen
¹H Nuclear Magnetic Resonance: Cyclopropyl CH₂δ 1.0-1.2 ppmMethylene protons of cyclopropane ring
¹H Nuclear Magnetic Resonance: Primary amineδ 1.5-3.0 ppmAmine hydrogen atoms (exchange-dependent)
¹³C Nuclear Magnetic Resonance: Aromatic carbonsδ 120-160 ppmPyridine ring carbon framework
¹³C Nuclear Magnetic Resonance: Cyclopropyl carbonsδ 10-50 ppmCyclopropane ring carbon atoms

Infrared and Ultraviolet-Visible Absorption Profiles

The infrared absorption spectrum of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine displays characteristic vibrational bands corresponding to the various functional groups present in the molecule [15] [16]. The primary amine nitrogen-hydrogen stretching vibrations appear as medium-intensity broad bands in the 3550-3250 wavenumber region, typically manifesting as two distinct peaks due to symmetric and asymmetric stretching modes [15] [16].

The aromatic carbon-hydrogen stretching vibrations of the pyridine ring system occur in the 3100-3000 wavenumber range, appearing as medium to weak intensity sharp bands [16] [8]. These absorptions reflect the sp² hybridization of the aromatic carbon atoms and provide fingerprint information about the substitution pattern of the pyridine ring [16] [19].

Aliphatic carbon-hydrogen stretching vibrations from the cyclopropane methylene groups manifest in the 2990-2850 wavenumber region [15] [16]. The high s-character of the cyclopropane carbon-hydrogen bonds, resulting from the bent bonding geometry, influences the exact frequencies and intensities of these absorptions [6] [11].

The aromatic carbon-carbon stretching vibrations appear in the 1625-1440 wavenumber region as variable intensity bands [16] [8]. These vibrations are often partially obscured within the fingerprint region but provide important structural information about the pyridine ring system and the effects of chlorine substitution [16] [19].

Aromatic carbon-hydrogen bending vibrations occur in the 900-680 wavenumber range as strong intensity bands, providing characteristic fingerprint information about the substitution pattern and electronic effects within the pyridine ring [16] [8]. The position and intensity of these bands are influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the cyclopropylamine substituent [18] [19].

The ultraviolet-visible absorption spectrum exhibits characteristic electronic transitions arising from the pyridine chromophore [20] [18]. The primary absorption maximum occurs around 260-280 nanometers, corresponding to π→π* transitions within the aromatic ring system [20] [21]. These transitions are influenced by the electronic effects of both the chlorine substituent and the cyclopropylamine group [18] [21].

Additional absorption features appear in the 210-230 nanometer region, attributed to n→π* transitions involving the lone pairs of electrons on the nitrogen atoms [20] [21]. The intensity and exact position of these transitions provide information about the electronic environment and potential intermolecular interactions of the nitrogen centers [20] [18].

Spectroscopic MethodKey Absorption/Signal RegionsStructural Information
Infrared Spectroscopy3550-3250 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (aromatic C-H), 2990-2850 cm⁻¹ (aliphatic C-H), 1625-1440 cm⁻¹ (aromatic C=C), 900-680 cm⁻¹ (aromatic C-H bend)Primary amine N-H stretching, aromatic and aliphatic C-H bonds, pyridine ring vibrations
Nuclear Magnetic Resonance¹H Nuclear Magnetic Resonance: δ 8.0-8.5 ppm (pyridine H-2), 7.2-7.8 ppm (pyridine H-4,5), 1.0-1.2 ppm (cyclopropyl CH₂); ¹³C Nuclear Magnetic Resonance: aromatic carbons 120-160 ppm, cyclopropyl carbons 10-20 ppmAromatic proton chemical shifts, cyclopropyl ring protons, carbon framework
Ultraviolet-Visibleλmax ~260-280 nm (π→π* transitions), λmax ~210-230 nm (n→π* transitions)Electronic transitions in pyridine chromophore, n→π* transitions from nitrogen lone pairs
Mass Spectrometrym/z 168 [M]⁺, 133 [M-Cl]⁺, 91 [cyclopropylamine]⁺Molecular ion peak, fragmentation patterns revealing structural features

Electron withdrawal by the ring nitrogen renders chlorine at the 6-position strongly electrophilic, enabling direct carbon–nitrogen bond formation.

Representative entryNitrogen sourceCatalyst / baseMedium & temperatureIsolated yieldReference
ADimethylamine released in-situ from dimethylformamideSodium tert-butoxideWater, one hundred forty degrees Celsius, twelve hoursninety-nine percent [1]
BPrimary alkylaminesNickel bis(diphenylphosphino)ferrocene complex with sodium tert-butoxideToluene, one hundred degrees Celsius, twenty-four hourseighty-five percent [2]
CSecondary aminesPalladium tri-adamantylphosphine complex with triethylamine, water assistedToluene–water (one to four), eighty degrees Celsius, twenty-four hoursninety-two percent [3]
DPiperidine (solvent-free)No catalyst; high-pressure flow reactorNeat substrate, two hundred eighty degrees Celsius, two minutes residenceeighty percent [4]

Key findings

  • Addition–elimination (nucleophilic aromatic substitution) dominates when a strong base liberates the amine nucleophile in water, giving quantitative conversion without metal salts [1].
  • Transition-metal catalysis allows milder conditions. Nickel complexes overcome the high carbon–chlorine bond dissociation energy and tolerate heteroaryl substrates [2].
  • Water-assisted palladium systems exploit rapid in-situ generation of reactive palladium-hydroxide species; kinetic studies show first-order dependence on triethylamine and zero-order dependence on amine concentration, consistent with hydroxide ligation controlling oxidative addition [3].
  • Heat-exchange micro-reactors remove the need for catalysts entirely; elevated temperature and short residence times avoid by-product formation and deliver space–time yields above one kilogram per litre per hour [4].

Cyclopropane Ring Formation Strategies

Transition Metal-Catalysed Cyclopropanation Techniques

MethodSubstrate classMetal sourceCarbene precursorTypical yieldReference
Intramolecular aminocyclopropanationVinyl halide tethered to aminePalladium dichloride with norbornene relay (Catellani sequence)Internal alkene – titanium diazo esterseventy–eighty percent [5]
Alkynyl-cyclopropanationCycloheptatriene derivativeRhodium(II) carboxylateAlkynyl diazo ketone (decarbenation)seventy-five percent [6]
Kulinkovich–de Meijere nitrile contraction6-Chloropyridine-3-carbonitrileTitanium isopropoxide with ethylmagnesium bromideNone (Grignard reagent)sixty-seventy percent [7]

Observations

  • Palladium relay sequences tolerate the pendant 6-chloropyridine, delivering nitrogen-substituted cyclopropanes in a single step without affecting the aromatic chloride [5].
  • The Kulinkovich contraction turns nitriles into cyclopropylamines with complete retention of ring chlorine, giving an elegant two-step route from 6-chloropyridine-3-carbonitrile to the title compound [7].

[2 + 1] Cycloaddition Approaches for Strain Incorporation

Visible-light excitation of nucleophilic carbenes generated from diazo compounds adds stereospecifically across olefins, affording bicyclic cyclopropanes in up to ninety-four percent yield under catalyst-free conditions [8]. Simmons–Smith zinc–copper carbenoids remain the benchmark for unactivated alkenes, giving eighty-plus percent yields and high trans-selectivity [9].

Process Optimization for Industrial-Scale Production

Solvent Selection and Reaction Kinetic Modeling

Hammett correlation studies on pyridine-catalysed hydrolyses show linear free-energy relationships between electron-withdrawing substituents and transition-state charge development [10]. Applying these parameters to chlorine displacement predicts rate enhancement in polar, hydrogen-bond-donating solvents – confirmed experimentally by a twelve-fold increase when dimethylformamide is replaced with water at identical base loading [11].

Continuous-flow calorimetry indicates that the uncatalysed high-temperature amination in neat substrate is dominated by convectional heat removal; energy balances reveal a volumetric heat production of twenty-two kilojoules per litre, readily managed by micro-channel reactors with overall heat-transfer coefficients above one thousand watts per square metre kelvin [12].

Purification Protocols for High-Purity Isolation

The reaction stream exiting a high-temperature flow unit contains product, excess amine, and tert-butanol by-product. Counter-current extractive crystallisation in dilute hydrochloric acid selectively captures the cyclopropylamine hydrochloride salt, achieving ninety-nine point five percent purity after a single crystallisation cycle [13]. Final free-base liberation with aqueous sodium hydroxide and vacuum distillation supplies material that meets residual-metal specification (< five parts per million palladium, < three parts per million nickel) [14] [15].

Purity assurance

ParameterSpecificationAchieved valueAnalytical methodReference
Assay≥ 99%99.6%Quantitative proton nuclear magnetic resonance [16]
Palladium≤ 5 ppm< 1 ppmInductively coupled plasma mass spectrometry [3]
Nickel≤ 3 ppm< 0.5 ppmInductively coupled plasma mass spectrometry [2]

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.0454260 g/mol

Monoisotopic Mass

168.0454260 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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